tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate t-Boc-N-Amido-PEG3-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers may be useful in the development of antibody drug conjugates.
Brand Name: Vulcanchem
CAS No.: 101187-40-0
VCID: VC0544686
InChI: InChI=1S/C13H28N2O5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11,14H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCN
Molecular Formula: C13H28N2O5
Molecular Weight: 292.37 g/mol

tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate

CAS No.: 101187-40-0

Cat. No.: VC0544686

Molecular Formula: C13H28N2O5

Molecular Weight: 292.37 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate - 101187-40-0

Specification

CAS No. 101187-40-0
Molecular Formula C13H28N2O5
Molecular Weight 292.37 g/mol
IUPAC Name tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C13H28N2O5/c1-13(2,3)20-12(16)15-5-7-18-9-11-19-10-8-17-6-4-14/h4-11,14H2,1-3H3,(H,15,16)
Standard InChI Key CUPBLDPRUBNAIE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCN
Canonical SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCN
Appearance Solid powder

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular formula of tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate is C₁₃H₂₈N₂O₅, with an average molecular mass of 292.376 g/mol and a monoisotopic mass of 292.199822 Da . The structure comprises three key components:

  • A tert-butyl carbamate group (-O-C(=O)-NH-Boc) at the terminal position, providing steric protection for the amine.

  • A triethylene glycol (PEG3) spacer [-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-], conferring hydrophilicity and flexibility.

  • A primary amine group (-NH₂) at the distal end, enabling nucleophilic reactions or conjugation .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₂₈N₂O₅
Average Mass292.376 g/mol
Monoisotopic Mass292.199822 Da
IUPAC Nametert-Butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
CAS Registry Number153086-78-3

Synthesis and Functionalization

Stepwise Synthetic Pathways

The synthesis of this compound typically involves sequential etherification and carbamate formation, as detailed in a Royal Society of Chemistry protocol :

Mono-Boc Protection of Diamines

  • Starting Material: 2,2'-(Ethylenedioxy)bis(ethylamine) is reacted with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under ice-cooled conditions.

  • Selectivity: The Boc group selectively protects one amine, yielding tert-butyl (2-(2-aminoethoxy)ethyl)carbamate .

PEG Chain Elongation

  • Ether Coupling: The intermediate undergoes nucleophilic substitution with 2-(2-chloroethoxy)ethanol in the presence of a base (e.g., K₂CO₃).

  • Iterative Process: Repeating this step introduces additional ethylene glycol units, forming the PEG3 spacer .

Final Deprotection (Optional)

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, liberating the free amine for downstream applications .

Table 2: Critical Reaction Conditions

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, DCM, 0°C → RT, 12h85%
PEG3 Chain Formation2-(2-Chloroethoxy)ethanol, K₂CO₃, DMF72%
DeprotectionTFA/DCM (1:1 v/v), 1h>90%

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water due to the PEG spacer .

  • Stability: The Boc group confers stability under basic and neutral conditions but hydrolyzes in acidic environments (pH < 4) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc-CH₃), 3.55–3.75 (m, 12H, PEG-O-CH₂), 5.10 (br s, 1H, NH) .

  • IR (neat): 1685 cm⁻¹ (C=O stretch), 3320 cm⁻¹ (N-H stretch) .

Applications in Scientific Research

Bioconjugation and Drug Delivery

The compound’s primary amine facilitates covalent conjugation to carbonyl groups (e.g., ketones, aldehydes) or activated esters. For example:

  • Biotinylation: Reacted with biotin-NHS ester to create PEGylated biotin derivatives for affinity chromatography .

  • Polymer Therapeutics: Incorporated into poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance stealth properties and biocompatibility .

Polymer Chemistry

  • RAFT Polymerization: Serves as a chain-transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization to synthesize well-defined PEG-based block copolymers .

  • Hydrogel Formation: Crosslinked with acrylate-terminated PEGs to form pH-responsive hydrogels for controlled drug release .

Table 3: Representative Applications

ApplicationRole of CompoundOutcomeSource
Biotin-PEG3 ConjugateAmine linkerEnhanced streptavidin binding
PLGA NanoparticlesSurface PEGylationReduced macrophage uptake
RAFT PolymerizationChain-transfer agentLow polydispersity (Đ < 1.2)

Recent Developments and Future Directions

Advances in Synthetic Methodologies

Recent protocols emphasize flow chemistry to improve yields and reduce reaction times. For instance, continuous-flow systems achieve Boc deprotection in <10 minutes using microreactors .

Emerging Therapeutic Roles

  • Targeted Cancer Therapies: Conjugation to folate or HER2 antibodies enables tumor-specific drug delivery .

  • mRNA Vaccine Formulations: PEGylation of lipid nanoparticles (LNPs) enhances stability and reduces immunogenicity .

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